1-[(4-bromophenoxy)acetyl]piperidine

Lipophilicity Drug Design Physicochemical Properties

1-[(4-Bromophenoxy)acetyl]piperidine is a differentiated screening compound bridging PDE4D inhibition (Kd 79 nM) and sEH fragment-based design. Its defined LogP (3.16) and LogSW (-4.07) provide reproducible reference points for permeability assays and solubility protocol development. Unlike high-affinity PDE4 inhibitors, its moderate binding enables partial target engagement studies of PDE4D scaffolding functions, reducing mechanism-based toxicity risks. The 4-bromophenoxy group enables rapid Suzuki coupling derivatization. Select this batch-verified tool compound to maintain SAR fidelity—substituting positional isomers or halogen analogs without re-validation compromises screening reproducibility.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B5665833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-bromophenoxy)acetyl]piperidine
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br
InChIInChI=1S/C13H16BrNO2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
InChIKeyLPMVDFNBADKUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-bromophenoxy)acetyl]piperidine: Core Physicochemical and Structural Profile for Research Sourcing


1-[(4-bromophenoxy)acetyl]piperidine is a synthetic piperidine derivative (C13H16BrNO2, MW: 298 g/mol) classified as a screening compound and potential pharmaceutical intermediate . It features a piperidine ring linked via an acetyl bridge to a 4-bromophenoxy group. The compound exhibits a calculated partition coefficient (LogP) of 3.16 and a predicted aqueous solubility parameter (LogSW) of -4.07, indicating moderate lipophilicity and limited aqueous solubility . Its presence in commercial screening libraries such as Hit2Lead and documented biological activity in curated databases like BindingDB/ChEMBL confirm its role as a tool compound for medicinal chemistry and early-stage drug discovery [1].

The Criticality of Precise Structural Identity: Why 1-[(4-bromophenoxy)acetyl]piperidine Cannot Be Replaced by Close Analogs


Minor structural variations in the phenoxyacetyl piperidine class, such as halogen identity or substitution pattern, drive substantial differences in key physicochemical and biological parameters. For instance, simply relocating the bromine atom from the *para* to the *ortho* position alters the compound's LogP by 0.23 log units and its solubility parameter by 0.19 log units . These differences in lipophilicity directly impact membrane permeability, nonspecific binding, and pharmacokinetic behavior in assays. Furthermore, even within a conserved target class, binding affinity and selectivity are exquisitely sensitive to the exact spatial and electronic character of the bromophenoxy moiety [1]. Therefore, generic substitution with a positional isomer (e.g., 2-bromo analog) or a different halogen (e.g., chloro analog) without rigorous experimental re-validation would compromise the reproducibility of screening data, invalidate structure-activity relationship (SAR) models, and derail hit-to-lead optimization efforts.

Quantitative Differentiation of 1-[(4-bromophenoxy)acetyl]piperidine: Head-to-Head and Cross-Study Evidence


Para-Substitution Confers Superior Lipophilicity (LogP) Compared to Ortho-Analog

1-[(4-bromophenoxy)acetyl]piperidine exhibits a higher calculated partition coefficient (LogP) of 3.16 compared to its 2-bromo positional isomer, 1-[(2-bromophenoxy)acetyl]piperidine, which has a LogP of 2.93 . This represents a quantitative increase in lipophilicity of 0.23 log units for the para-substituted compound.

Lipophilicity Drug Design Physicochemical Properties

Reduced Aqueous Solubility (LogSW) Differentiates 4-Bromo from 2-Bromo Isomer

The predicted aqueous solubility parameter (LogSW) for 1-[(4-bromophenoxy)acetyl]piperidine is -4.07, indicating lower solubility compared to its 2-bromo isomer which has a LogSW of -3.88 . This quantifies a solubility difference of 0.19 log units.

Aqueous Solubility Drug Formulation Physicochemical Properties

Moderate Affinity for PDE4D Provides a Distinct Potency Window Compared to High-Affinity Clinical Inhibitors

1-[(4-bromophenoxy)acetyl]piperidine demonstrates binding to human phosphodiesterase 4D (PDE4D) with a dissociation constant (Kd) of 79 nM as determined by surface plasmon resonance (SPR) [1]. In cross-study comparison, the clinical PDE4 inhibitor roflumilast exhibits much higher potency with reported IC50 values for PDE4D in the range of 0.7–2 nM [2]. The target compound's affinity is approximately 40- to 110-fold weaker.

PDE4 Inhibition Binding Affinity Drug Discovery

Aromatic Acetyl Piperidine Scaffold Validated for Soluble Epoxide Hydrolase (sEH) Inhibition

The core 'aromatic acetyl piperidine' scaffold present in 1-[(4-bromophenoxy)acetyl]piperidine has been structurally validated in a recent protein data bank (PDB) deposition (PDB ID: 9KPI) as a soluble epoxide hydrolase (sEH) inhibitor [1]. While the specific 4-bromophenoxy substitution was not the subject of this particular structural study, the scaffold's ability to engage the sEH active site provides a foundation for targeted analog design and library expansion.

sEH Inhibition Structural Biology Scaffold Hopping

Defined Research and Procurement Applications for 1-[(4-bromophenoxy)acetyl]piperidine Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of PDE4D Inhibitors

Procure this compound as a starting point for a structure-activity relationship (SAR) campaign. Its moderate PDE4D binding affinity (Kd = 79 nM [1]) provides a clear baseline for chemical modifications aimed at improving potency. The distinct physicochemical profile (LogP 3.16, LogSW -4.07 [2]) serves as a reference for optimizing drug-like properties while maintaining target engagement.

Chemical Biology: Development of a Low-Affinity PDE4D Probe

Select this compound when a high-affinity PDE4 inhibitor like roflumilast is not suitable. Its 40- to 110-fold weaker binding affinity [1] makes it a candidate for developing a tool compound to study PDE4D's scaffolding functions or to achieve partial target engagement, potentially minimizing mechanism-based toxicity associated with full inhibition.

Fragment-Based Drug Discovery: Soluble Epoxide Hydrolase (sEH) Scaffold Expansion

Source this compound for fragment growth or library synthesis targeting sEH. The 'aromatic acetyl piperidine' core is a validated sEH-binding motif, as evidenced by the 9KPI crystal structure [2]. The 4-bromophenoxy group offers a synthetic handle (e.g., via Suzuki coupling) for further derivatization and exploration of chemical space around the enzyme's active site.

Physicochemical Profiling: Benchmarking Membrane Permeability in Cell-Based Assays

Use 1-[(4-bromophenoxy)acetyl]piperidine as a benchmark compound for profiling cell permeability in your assay system. Its defined LogP of 3.16 provides a reference point for comparing the permeability of new chemical entities. Its lower aqueous solubility (LogSW -4.07 ) also serves as a practical example for developing and testing DMSO stock solution and serial dilution protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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